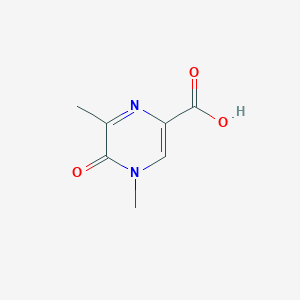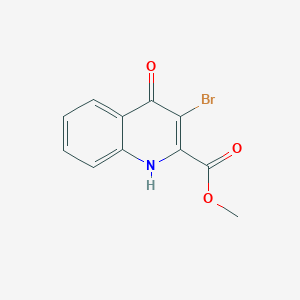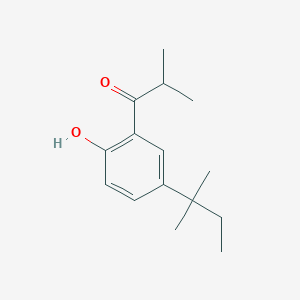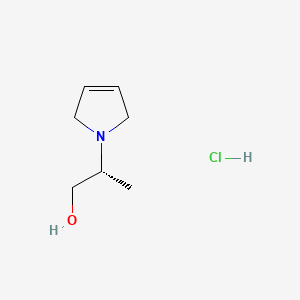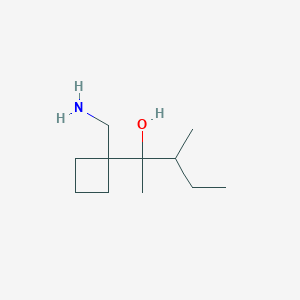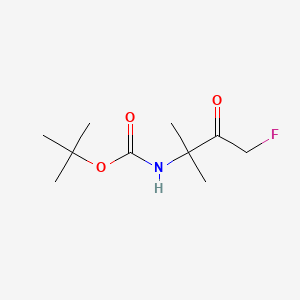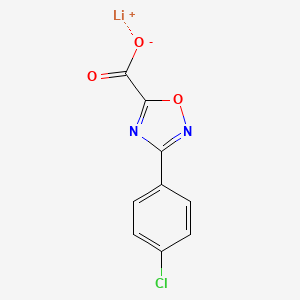![molecular formula C8H13ClN2O B13476146 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is characterized by the presence of an oxazole ring, a cyclobutyl group, and a methanamine moiety.
Preparation Methods
The synthesis of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction.
Attachment of the Methanamine Moiety: The methanamine group is attached through a substitution reaction, often using reagents like amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and methanamine moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride can be compared with similar compounds such as:
(3-cyclobutyl-1,2-oxazol-4-yl)methanamine: This compound shares the oxazole and cyclobutyl features but differs in the position of the methanamine group.
2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid: This compound has an acetic acid moiety instead of a methanamine group, leading to different chemical properties and applications.
[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride: This compound contains an oxadiazole ring, which imparts different reactivity and biological activity compared to the oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-6-8(3-1-4-8)7-2-5-11-10-7;/h2,5H,1,3-4,6,9H2;1H |
InChI Key |
RQUNIEJXWOLOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=NOC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


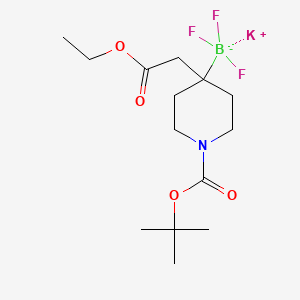
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
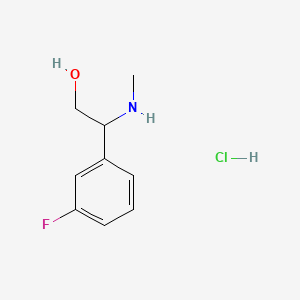
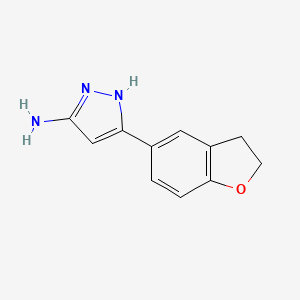
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
